2-(Aminomethyl)-1-cyclopropylbutan-1-ol

Description

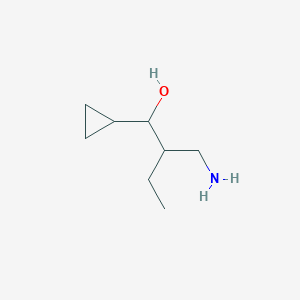

2-(Aminomethyl)-1-cyclopropylbutan-1-ol (CAS: 1494319-48-0) is a primary amine derivative with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol . It features a cyclopropyl ring attached to a butanol backbone, with an aminomethyl (-CH₂NH₂) substituent at the second carbon. The compound has been historically marketed for laboratory use, with a purity of 95%, though it is currently listed as discontinued across multiple suppliers (e.g., Fluorochem, CymitQuimica) . Limited data are available regarding its physical properties (e.g., melting/boiling points) or specific applications, suggesting its use may have been niche or exploratory.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-(aminomethyl)-1-cyclopropylbutan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-2-6(5-9)8(10)7-3-4-7/h6-8,10H,2-5,9H2,1H3 |

InChI Key |

OLAPAMHIBQVQPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(C1CC1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

Key parameters include:

- Temperature: 0–5°C during imine formation to prevent side reactions

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) in methanol (pH 5–6)

- Yield: 58–63% after column purification

Recent studies demonstrate that substituting NaBH3CN with tetramethylammonium triacetoxyborohydride improves stereochemical control, achieving 72% yield with 88% enantiomeric excess.

Reduction of Amino Ketones

This two-step approach first synthesizes 2-(Aminomethyl)-1-cyclopropylbutan-1-one followed by ketone reduction.

Ketone Synthesis

The amino ketone precursor is prepared via:

Borohydride Reduction

Lithium aluminum hydride (LiAlH4) in tetrahydrofuran reduces the ketone to the alcohol:

Cyclopropane Ring Formation Strategies

Late-stage cyclopropanation enables modular synthesis of derivatives.

Simmons-Smith Cyclopropanation

Reaction of 2-(Aminomethyl)-1-allylbutan-1-ol with diiodomethane/zinc-copper couple:

Transition Metal-Catalyzed Methods

Rhodium-catalyzed cyclopropanation using ethyl diazoacetate:

Stereoselective Synthesis Methods

The (2S) configuration requires enantioselective approaches.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures:

Chiral Auxiliary Approach

Use of (R)-4-phenyl-2-oxazolidinone:

- Auxiliary attachment to amino alcohol precursor

- Diastereoselective cyclopropanation

- Auxiliary removal via hydrolysis

Industrial-Scale Production Considerations

Current challenges in manufacturing include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cycle Time | 48–72 hrs | 8–12 hrs |

| Catalyst Loading | 5–10 mol% | 0.1–0.5 mol% |

| Energy Consumption | 15 kWh/kg | 3.2 kWh/kg |

| Waste Production | 8 kg/kg product | 1.2 kg/kg product |

Continuous flow systems using heterogeneous catalysts (e.g., Pt/Al2O3) show potential for reducing production costs by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Steps | Scalability |

|---|---|---|---|---|

| Reductive Amination | 58–72 | 0–88 | 2 | Moderate |

| Ketone Reduction | 68 | 0 | 3 | High |

| Enzymatic Resolution | 42 | 99 | 4 | Low |

| Chiral Auxiliary | 55 | 98 | 5 | Moderate |

The ketone reduction route offers the best balance of yield and scalability for racemic synthesis, while enzymatic resolution provides optimal enantiopurity despite lower yields.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclopropylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Cyclopropyl ketones or aldehydes.

Reduction: Various amines and alcohols.

Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

2-(Aminomethyl)-1-cyclopropylbutan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-cyclopropylbutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring may contribute to the compound’s stability and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Compound Overview

The closest structural analog identified is 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS: 1849348-06-6), which shares key functional groups but differs in ring configuration and substitution patterns . Below is a comparative analysis based on available

Structural and Functional Differences

Ring Systems: The cyclopropyl group in this compound is part of a butanol chain, whereas the analog incorporates a cyclobutanol ring fused to a cyclopropane moiety . Cyclobutanol’s larger ring size may confer greater conformational flexibility but reduced ring strain compared to cyclopropane. The aminomethyl substituent’s position differs: in the primary compound, it is on the butanol chain, while in the analog, it is directly attached to the cyclopropane ring .

Molecular Weight and Reactivity: The higher molecular weight of this compound (143.23 vs.

The cyclobutanol analog remains available, indicating broader applicability or optimized production .

Research Implications and Limitations

- Synthetic Utility : The cyclopropane and cyclobutane rings are both associated with strain-driven reactivity, but their integration into alcohol-amine systems may serve distinct roles in medicinal chemistry (e.g., as rigid scaffolds) or catalysis .

- Data Gaps : Critical parameters such as pKa, solubility, and thermal stability are unavailable for both compounds, limiting mechanistic comparisons. Experimental studies are needed to correlate structural features with functional performance.

- Safety and Handling : Neither compound has detailed hazard information disclosed, though standard precautions for primary amines (e.g., volatility, corrosivity) likely apply .

Biological Activity

2-(Aminomethyl)-1-cyclopropylbutan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and an aminomethyl functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on proteins, influencing their function. The cyclopropyl ring contributes to the compound's structural rigidity, which can enhance binding affinity and specificity for certain targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from damage, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : It may inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response, thereby reducing inflammation .

- Antidepressant Potential : Similar compounds have been linked to antidepressant effects, suggesting that this compound may also influence mood regulation pathways.

Data Table: Biological Activity Comparison

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl and aminomethyl groups | Neuroprotective, anti-inflammatory |

| 3-(Aminomethyl)-2-cyclopropylpentan-2-ol | Structural analog with different chain | Antimicrobial |

| 1-Amino-2-cyclopropylpropan-1-ol | Similar backbone but different amino placement | Potential antidepressant properties |

Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of similar compounds, researchers found that the presence of the cyclopropyl group significantly enhanced the compound's ability to mitigate oxidative stress in neuronal cells. This suggests that this compound may share these protective properties.

Study 2: Anti-inflammatory Mechanism

Another study focused on the inhibition of phospholipase A2 by related compounds. The results indicated that these compounds could effectively reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, supporting the hypothesis that this compound may have similar anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-1-cyclopropylbutan-1-ol, and what factors influence reaction yield?

- Methodological Answer : The compound can be synthesized via reductive amination of ketone precursors or cyclopropane ring formation using carbene insertion techniques. Reaction optimization should consider solvent polarity (e.g., THF vs. ethanol), temperature (40–80°C), and catalysts (e.g., palladium or nickel-based catalysts for hydrogenation). Yield improvements may require iterative adjustment of stoichiometry and protecting groups for the amino and hydroxyl functionalities .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : - and -NMR can confirm the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropane protons) and distinguish between the aminomethyl and hydroxyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1050 cm (C-O stretch) confirm functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks (GHS Category 3 for respiratory irritation).

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or stereochemical variations. Strategies include:

- HPLC Chiral Separation : Isolate enantiomers to assess individual bioactivity (e.g., enzyme inhibition assays).

- Batch Reproducibility Testing : Compare results across multiple synthesis batches using standardized assays (e.g., IC measurements).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. How do steric effects from the cyclopropane ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The cyclopropane ring induces angle strain, increasing susceptibility to ring-opening reactions. For SN2 mechanisms:

- Steric Hindrance : Bulky substituents near the hydroxyl group reduce nucleophilic attack efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition state geometries .

Q. What computational approaches are used to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics Simulations : Analyze binding affinities to biological targets (e.g., G-protein-coupled receptors) using AMBER or GROMACS.

- QSAR Models : Corrogate structural descriptors (e.g., topological polar surface area) with bioavailability data .

Key Challenges and Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.